N-(3,5-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide
Description
N-(3,5-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzofuran ring substituted with a carboxamide group and a dichlorophenyl group
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2/c1-9-13-4-2-3-5-14(13)21-15(9)16(20)19-12-7-10(17)6-11(18)8-12/h2-8H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTIJOSEMMHRAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of 3,5-dichlorobenzoyl chloride: This is achieved by reacting 3,5-dichlorobenzoic acid with thionyl chloride in the presence of a catalyst.
Coupling Reaction: The 3,5-dichlorobenzoyl chloride is then reacted with 3-methyl-1-benzofuran-2-carboxamide in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The benzofuran ring can be subjected to oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione derivatives .
Scientific Research Applications
N-(3,5-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antibacterial and antifungal agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronic materials.
Biological Studies: It has been investigated for its effects on cellular energetics and metabolic pathways.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound shares the dichlorophenyl group but has a different core structure.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Another similar compound with a benzamide core.
Uniqueness
N-(3,5-dichlorophenyl)-3-methyl-1-benzofuran-2-carboxamide is unique due to its benzofuran core, which imparts distinct chemical and biological properties compared to other dichlorophenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
